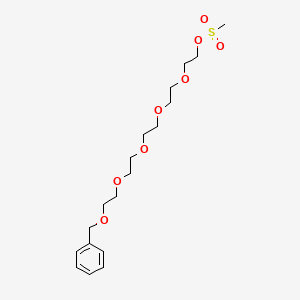

Benzyl-PEG6-Ms

Description

Structure

2D Structure

Properties

IUPAC Name |

2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O8S/c1-27(19,20)26-16-15-24-12-11-22-8-7-21-9-10-23-13-14-25-17-18-5-3-2-4-6-18/h2-6H,7-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKVVAFIJJSDHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCOCCOCCOCCOCCOCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601164102 |

Source

|

| Record name | 3,6,9,12,15-Pentaoxahexadecan-1-ol, 16-phenyl-, 1-methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601164102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807539-07-6 |

Source

|

| Record name | 3,6,9,12,15-Pentaoxahexadecan-1-ol, 16-phenyl-, 1-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807539-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15-Pentaoxahexadecan-1-ol, 16-phenyl-, 1-methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601164102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Benzyl-PEG6-Ms

For Researchers, Scientists, and Drug Development Professionals

Benzyl-PEG6-Ms, a heterobifunctional linker, is a valuable tool in bioconjugation and pharmaceutical development. Its unique structure, combining a stable benzyl protecting group and a reactive mesylate leaving group bridged by a six-unit polyethylene glycol (PEG) chain, offers researchers precise control over the modification of biomolecules. This guide provides a detailed overview of its chemical properties, reactivity, and a representative application in bioconjugation, serving as a technical resource for its strategic implementation in drug delivery systems, antibody-drug conjugates (ADCs), and other advanced therapeutic applications.

Core Chemical Properties

This compound is characterized by a specific set of physicochemical properties that dictate its handling, reactivity, and function as a molecular linker. The benzyl group serves as a stable protecting group for one terminus of the PEG chain, which can be removed under specific conditions if further modification is required. The mesylate (Ms) group at the other terminus is a highly reactive functional group, making it an excellent leaving group for nucleophilic substitution reactions. The hydrophilic PEG chain enhances the solubility of the molecule in aqueous media, a critical feature for biological applications.[1][2]

| Property | Data | Source |

| Molecular Formula | C₁₈H₃₀O₈S | [3] |

| Molecular Weight | 406.49 g/mol | [3][4] |

| CAS Number | 1807539-07-6 | |

| Appearance | Liquid | |

| Purity | Typically >95% | |

| Storage Conditions | Long-term at -20°C, short-term at 0-4°C, dry and dark conditions. | |

| Solubility | Soluble in water and polar organic solvents like DMSO, DCM, and DMF. |

Reactivity and Stability

The key to the utility of this compound lies in the reactivity of the mesylate group. Mesylate (methanesulfonate) is an excellent leaving group, making the terminal carbon atom susceptible to nucleophilic attack. This allows for efficient conjugation to various functional groups found on biomolecules.

Nucleophilic Substitution: The primary reaction mechanism for this compound is SN2 nucleophilic substitution. It readily reacts with nucleophiles such as:

-

Thiols (-SH): Cysteine residues on proteins or thiol-modified molecules react to form stable thioether bonds.

-

Amines (-NH₂): Primary and secondary amines, such as the side chains of lysine residues or the N-terminus of proteins, react to form stable amine linkages.

-

Alcohols (-OH): Hydroxyl groups can also react, though typically require stronger reaction conditions than thiols or amines.

Compared to the analogous tosylate (tosyl-PEG) linkers, mesylate-PEG linkers are generally more reactive but exhibit lower stability. The stability of this compound is sufficient for standard shipping and handling at ambient temperatures for short periods. However, for long-term storage, it is crucial to maintain cold and dry conditions to prevent hydrolysis of the mesylate group. The molecule is incompatible with strong acids, alkalis, and strong oxidizing or reducing agents.

Application in Bioconjugation: A Representative Workflow

The properties of this compound make it an ideal candidate for use in the development of antibody-drug conjugates (ADCs). In a typical ADC, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. The PEG linker plays a critical role by enhancing the solubility and stability of the conjugate and influencing its pharmacokinetic profile.

Below is a representative experimental protocol for conjugating a thiol-containing payload (e.g., a cytotoxic drug) to an antibody using a mesylate-functionalized PEG linker like this compound.

Experimental Protocol: Conjugation of a Thiolated Payload to an Antibody

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.5).

-

This compound.

-

Thiol-containing payload.

-

Reaction buffers (e.g., phosphate buffer, borate buffer).

-

Quenching reagent (e.g., N-acetylcysteine).

-

Purification system (e.g., Size Exclusion Chromatography - SEC).

Methodology:

-

Antibody Preparation: Prepare the mAb solution at a concentration of 2-10 mg/mL in an amine-free conjugation buffer. If necessary, reduce the antibody's disulfide bonds using a mild reducing agent like TCEP to generate free thiol groups for conjugation. Remove the reducing agent using a desalting column.

-

Linker-Payload Conjugation:

-

Dissolve the thiol-containing payload in a suitable organic solvent (e.g., DMSO).

-

Dissolve this compound in the same solvent.

-

React the thiol-payload with this compound in a slightly basic buffer (pH 7.5-8.5) to facilitate the nucleophilic attack of the thiolate anion on the mesylate-activated PEG linker. This reaction forms a stable thioether bond, resulting in a Benzyl-PEG6-Payload conjugate.

-

-

Activation of the Benzyl Terminus (Optional): If the final construct requires the removal of the benzyl group for further modification, this can be achieved through catalytic hydrogenation.

-

Conjugation to Antibody: At this stage, the protocol would typically involve a second reactive group on the payload to conjugate to the antibody. However, for the purpose of illustrating the use of this compound, we will assume a different scenario where the antibody is first modified with a nucleophile to react with the this compound. Alternatively, and more directly, a payload with a nucleophilic group is first attached to the antibody, and then this compound is used to attach another molecule.

-

Purification: Purify the final antibody-PEG-payload conjugate using Size Exclusion Chromatography (SEC) to remove any unreacted payload, linker, and antibody.

-

Characterization: Analyze the final conjugate using techniques such as SDS-PAGE, SEC-HPLC, and Mass Spectrometry to determine the drug-to-antibody ratio (DAR) and confirm the successful conjugation.

Visualizing the Role of this compound

The following diagrams illustrate the key chemical reaction and a conceptual workflow for its use in creating an antibody-drug conjugate.

Caption: Nucleophilic substitution reaction of this compound with a thiol.

References

The Benzyl Group in Benzyl-PEG6-Ms: A Technical Deep Dive for Drug Development Professionals

An In-depth Guide to the Strategic Role of Benzyl Protection in a Versatile PEG Linker

For researchers and scientists at the forefront of drug development, particularly in the burgeoning fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the judicious selection of chemical tools is paramount. Among the vast arsenal of bifunctional linkers, Benzyl-PEG6-Ms emerges as a molecule of significant interest. This technical guide provides a comprehensive exploration of the pivotal role the benzyl group plays in the functionality and application of this versatile linker.

Core Structure and Functional Components

This compound is a heterobifunctional linker comprised of three key moieties:

-

Benzyl Group (Bn): This aromatic group serves as a stable and robust protecting group for the terminal hydroxyl of the polyethylene glycol (PEG) chain.

-

Hexaethylene Glycol (PEG6): A short, discrete PEG chain that enhances hydrophilicity, improves pharmacokinetic properties, and provides a flexible spacer between conjugated molecules.[1][2]

-

Mesylate Group (Ms): A good leaving group that facilitates nucleophilic substitution reactions, enabling the covalent attachment of the linker to a target molecule.

The strategic inclusion of the benzyl group is central to the utility of this compound in multi-step synthetic strategies common in drug development.

The Benzyl Advantage: A Robust Protecting Group

The primary function of the benzyl group in this compound is to mask the reactivity of the terminal hydroxyl group on the PEG chain. This protection is crucial for ensuring chemoselectivity during complex synthetic sequences.

Key Advantages of Benzyl Protection:

-

Broad Chemical Stability: Benzyl ethers exhibit remarkable stability across a wide range of reaction conditions, including strongly acidic and basic environments, as well as in the presence of many oxidizing and reducing agents.[3] This resilience ensures the integrity of the linker during the synthesis of other parts of the final conjugate.

-

Increased Hydrophobicity: The aromatic nature of the benzyl group imparts a degree of hydrophobicity to the otherwise highly hydrophilic PEG chain.[1] This can be advantageous for purification by reversed-phase chromatography and can influence the overall solubility and cell permeability of the final conjugate.

-

Orthogonal Deprotection: The benzyl group can be selectively removed under specific conditions that typically do not affect other common protecting groups, a concept known as orthogonality. The most common method for deprotection is catalytic hydrogenation.[3]

The following table summarizes the stability of benzyl-protected PEG linkers in comparison to other common protecting groups, illustrating the robustness of the benzyl ether linkage.

| Protecting Group | Acidic Conditions (e.g., TFA) | Basic Conditions (e.g., NaOH) | Catalytic Hydrogenation (H₂/Pd) |

| Benzyl (Bn) | Stable | Stable | Cleaved |

| tert-Butoxycarbonyl (Boc) | Cleaved | Stable | Stable |

| Fluorenylmethyloxycarbonyl (Fmoc) | Stable | Cleaved | Stable |

| Trityl (Tr) | Cleaved | Stable | Stable |

Experimental Protocols

Synthesis of this compound (A Representative Protocol)

While the precise, proprietary synthesis of commercially available this compound may vary, a general and representative two-step protocol starting from Benzyl-PEG6-alcohol is outlined below.

Step 1: Benzylation of Hexaethylene Glycol

This step is not detailed here as the starting material is assumed to be commercially available Benzyl-PEG6-alcohol.

Step 2: Mesylation of Benzyl-PEG6-alcohol

This procedure converts the terminal hydroxyl group into a reactive mesylate.

Materials:

-

Benzyl-PEG6-alcohol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N) or other non-nucleophilic base

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Nitrogen or Argon source for inert atmosphere

Procedure:

-

Dissolve Benzyl-PEG6-alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (1.5 - 2.0 eq) to the solution and stir for 10-15 minutes.

-

Slowly add methanesulfonyl chloride (1.2 - 1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and continue stirring for an additional 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by flash column chromatography on silica gel.

Workflow for the Mesylation of Benzyl-PEG6-OH

Deprotection of the Benzyl Group: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a mild and efficient method for removing the benzyl protecting group, offering an alternative to using pressurized hydrogen gas.

Materials:

-

Benzyl-protected PEG compound

-

Palladium on carbon (10% Pd/C)

-

Formic acid or Ammonium formate as the hydrogen donor

-

Methanol (MeOH) or other suitable solvent

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the benzyl-protected PEG compound in methanol.

-

Carefully add 10% Pd/C to the solution (typically 10-20% by weight of the substrate).

-

Under an inert atmosphere, add formic acid (several equivalents) or ammonium formate (excess) to the reaction mixture.

-

Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. The reaction is often complete within a few hours.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with methanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected product.

Logical Flow of Benzyl Group Deprotection

Application in PROTAC Synthesis: A Workflow Example

This compound is an excellent linker for the synthesis of PROTACs. The mesylate allows for facile coupling to a nucleophile (e.g., an amine or phenol) on either the E3 ligase ligand or the target protein ligand. The benzyl group protects the other end of the linker, which can then be deprotected and coupled to the second ligand in a subsequent step.

Below is a generalized workflow for the synthesis of a PROTAC using this compound.

Analytical Characterization

The synthesis and purification of intermediates and the final conjugate are typically monitored by analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

LC-MS/MS for PROTAC Analysis:

LC-MS/MS is a powerful tool for the quantitative analysis of PROTACs in biological matrices. A typical workflow involves protein precipitation from plasma samples, followed by chromatographic separation and detection by tandem mass spectrometry.

| Parameter | Typical Value/Condition |

| Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-95% B over a short time frame (e.g., 2-5 minutes) |

| Flow Rate | 0.3 - 0.6 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

This sensitive and selective method allows for the accurate quantification of PROTACs, which is essential for pharmacokinetic studies.

Conclusion

The benzyl group in this compound is not merely an inert component but a strategic element that imparts crucial functionality to this versatile linker. Its robustness allows for complex, multi-step syntheses, while its orthogonal deprotection provides a handle for sequential conjugations. These features, combined with the beneficial properties of the PEG6 spacer, make this compound a valuable tool for researchers and drug developers in the design and synthesis of next-generation therapeutics like PROTACs and ADCs. A thorough understanding of the role of the benzyl group is therefore essential for its effective application in advancing the frontiers of medicine.

References

Technical Guide: Benzyl-PEG6-Ms (CAS: 1807539-07-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl-PEG6-Ms, a heterobifunctional PEG linker. The information presented herein is intended to support researchers and scientists in the fields of drug development, bioconjugation, and medicinal chemistry.

Core Compound Information

This compound, with the CAS number 1807539-07-6, is a discrete polyethylene glycol (dPEG®) linker.[1][2] The structure features a benzyl group at one terminus, providing hydrophobicity and the potential for aromatic interactions, and a mesylate group at the other. The mesylate is a good leaving group, making this terminus reactive towards nucleophiles such as thiols and amines. The six-unit PEG chain confers hydrophilicity, improving the solubility of conjugated molecules.

| Property | Value | Source |

| CAS Number | 1807539-07-6 | [1][2] |

| Chemical Formula | C18H30O8S | [1] |

| Molecular Weight | 406.49 g/mol | |

| Purity | Typically ≥95% |

Applications in Drug Development

This compound is a valuable tool in several areas of drug development due to its properties as a linker.

-

PROTACs: This linker can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The linker connects a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.

-

Antibody-Drug Conjugates (ADCs): The mesylate group can react with nucleophilic residues on antibodies, such as cysteines or lysines, to form stable covalent bonds. The benzyl group can then be used for the attachment of a cytotoxic payload, either directly or after further functionalization.

-

Peptide and Small Molecule Modification: The PEG chain can improve the pharmacokinetic properties of peptides and small molecule drugs by increasing their hydrodynamic radius, which can reduce renal clearance and extend their half-life in circulation.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, a general procedure for the conjugation of a mesylated PEG linker to a protein (e.g., an antibody) is provided below. This protocol is illustrative and will require optimization for specific applications.

Objective: To conjugate this compound to a thiol-containing protein.

Materials:

-

Thiol-containing protein (e.g., a reduced antibody) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0-7.5)

-

This compound

-

Anhydrous, aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide) to dissolve the linker

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Protein Preparation: If necessary, reduce the disulfide bonds of the antibody to generate free thiols. This is typically achieved using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), followed by purification to remove the reducing agent.

-

Linker Preparation: Dissolve this compound in an anhydrous aprotic solvent to a desired stock concentration immediately before use.

-

Conjugation Reaction: Add the dissolved this compound to the protein solution. The molar ratio of linker to protein will need to be optimized to achieve the desired degree of labeling. The reaction is typically carried out at room temperature or 4°C with gentle stirring for 1-4 hours.

-

Quenching: Add a quenching reagent to react with any unreacted linker.

-

Purification: Remove the excess linker and other small molecules from the conjugated protein using a suitable purification method like size-exclusion chromatography or dialysis.

-

Characterization: Characterize the resulting conjugate to determine the degree of labeling, purity, and integrity of the protein. Techniques such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE are commonly used.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the conjugation of this compound to a protein.

Caption: A generalized workflow for protein conjugation using this compound.

Signaling Pathways

Currently, there is no specific signaling pathway directly associated with this compound itself, as it is a synthetic linker. The biological activity and any associated signaling pathways would be determined by the molecule to which it is conjugated (e.g., a PROTAC target or an ADC payload).

Conclusion

This compound is a versatile heterobifunctional linker with applications in the development of advanced therapeutics such as PROTACs and ADCs. Its defined length, dual functionality, and the solubility-enhancing properties of the PEG chain make it a valuable tool for researchers in drug discovery and development. The provided general protocol and workflow serve as a starting point for the application of this linker in bioconjugation strategies. As with any chemical reagent, specific reaction conditions should be optimized for each unique application to ensure the desired outcome.

References

The Crucial Role of PEG Linkers in PROTAC and ADC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted therapeutics has revolutionized the landscape of drug discovery, with Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) emerging as two of the most promising modalities. These complex molecules are engineered to selectively eradicate disease-causing proteins or deliver potent cytotoxic agents to cancer cells, respectively. At the heart of their design and function lies the linker, a critical component that connects the targeting and effector moieties. Among the various linker technologies, polyethylene glycol (PEG) linkers have become indispensable tools, offering a unique set of properties that profoundly influence the efficacy, safety, and developability of these next-generation therapeutics.

This technical guide provides a comprehensive overview of the role of PEG linkers in PROTAC and ADC development. We will delve into the core principles of PEGylation, its impact on physicochemical and pharmacological properties, and provide detailed experimental protocols for the evaluation of these sophisticated drug candidates.

PEG Linkers in PROTAC Development: Orchestrating Protein Degradation

PROTACs are heterobifunctional molecules composed of two ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[1] This ternary complex formation of POI-PROTAC-E3 ligase is the crucial first step in a catalytic cycle that leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The linker is not merely a passive spacer but an active contributor to the PROTAC's biological activity, influencing ternary complex formation, cellular permeability, and pharmacokinetic properties.[3]

The Multifaceted Role of PEG Linkers in PROTACs

PEG linkers, composed of repeating ethylene glycol units, offer several key advantages in PROTAC design:

-

Enhanced Solubility and Permeability: The inherent hydrophilicity of PEG linkers can significantly improve the aqueous solubility of often lipophilic PROTAC molecules, which is crucial for their handling and administration. While high hydrophilicity can sometimes hinder passive diffusion across cell membranes, the flexibility of PEG linkers allows them to adopt conformations that can shield polar surface areas, facilitating cellular uptake.

-

Modulation of Ternary Complex Formation: The length and flexibility of the PEG linker are critical determinants of the stability and productivity of the ternary complex. An optimal linker length is required to correctly orient the POI and E3 ligase for efficient ubiquitin transfer. A linker that is too short may cause steric hindrance, while a linker that is too long might lead to an unproductive complex.

-

Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic properties of drugs. In PROTACs, the inclusion of a PEG linker can increase the molecule's hydrodynamic radius, reducing renal clearance and extending its plasma half-life.

Quantitative Impact of PEG Linker Length on PROTAC Activity

The optimization of the PEG linker length is a critical step in PROTAC development, often requiring the synthesis and evaluation of a library of compounds with varying linker lengths. The efficacy of a PROTAC is typically assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation).

Below is a table summarizing representative data on the effect of PEG linker length on the degradation of different target proteins.

| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | VHL | 0 PEG units (Alkyl) | >1000 | <10 | |

| BRD4 | VHL | 2 PEG units | 500 | 50 | |

| BRD4 | VHL | 4 PEG units | 100 | 85 | |

| BTK | CRBN | 2 PEG units | >1000 (impaired binding) | N/A | |

| BTK | CRBN | 4 PEG units | 50 | 90 | |

| TBK1 | VHL | <12 atoms (Alkyl/Ether) | No degradation | N/A | |

| TBK1 | VHL | 21 atoms (Alkyl/Ether) | 3 | 96 | |

| ERα | VHL | 12-atom PEG | ~500 | ~60 | |

| ERα | VHL | 16-atom PEG | ~100 | >80 |

This table is a synthesized representation of data from multiple sources to illustrate the general trends observed in PROTAC linker optimization. Actual values are highly dependent on the specific target, ligands, and experimental conditions.

Signaling Pathway and Experimental Workflow

PEG Linkers in ADC Development: Enhancing Targeted Drug Delivery

ADCs are a class of biopharmaceuticals designed to deliver highly potent cytotoxic drugs directly to cancer cells. They consist of a monoclonal antibody that targets a tumor-associated antigen, a cytotoxic payload, and a linker that connects the two. The linker is a critical component that influences the ADC's stability in circulation, its pharmacokinetic profile, and the efficiency of payload release at the tumor site.

The Pivotal Role of PEG Linkers in ADCs

PEG linkers have become increasingly popular in ADC design due to their ability to overcome several challenges associated with this modality:

-

Improved Solubility and Reduced Aggregation: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the ADC, compromising its stability and efficacy. The hydrophilic nature of PEG linkers helps to mitigate this issue, allowing for higher drug-to-antibody ratios (DAR) without inducing aggregation.

-

Enhanced Pharmacokinetics: PEGylation can significantly extend the plasma half-life of an ADC by increasing its hydrodynamic size and shielding it from proteolytic degradation and renal clearance. This prolonged circulation time can lead to greater accumulation of the ADC in the tumor.

-

Modulation of Payload Release: PEG linkers can be designed to be either cleavable or non-cleavable. Cleavable linkers are designed to release the payload in the tumor microenvironment or inside the cancer cell in response to specific triggers, such as low pH or the presence of certain enzymes. Non-cleavable linkers release the payload upon lysosomal degradation of the antibody. The choice of linker chemistry allows for precise control over the drug release mechanism.

-

Improved Therapeutic Index: By enhancing the ADC's stability, pharmacokinetics, and tumor-specific payload release, PEG linkers can contribute to a wider therapeutic window, maximizing anti-tumor activity while minimizing off-target toxicity.

Quantitative Impact of PEG Linker Length on ADC Performance

The length of the PEG linker can have a profound impact on the performance of an ADC. The following table summarizes representative data on how different PEG linker lengths can affect key ADC parameters.

| Linker Type | In Vitro Cytotoxicity (IC50, nM) | Plasma Half-life (h) | In Vivo Efficacy (Tumor Growth Inhibition, %) | Reference |

| No PEG (SMCC) | ~5 | ~20 | ~40 | |

| PEG4 | ~10 | ~30 | ~60 | |

| PEG8 | ~15 | ~40 | ~75 | |

| PEG12 | ~20 | ~50 | >80 | |

| PEG24 | ~25 | ~50 | >80 | |

| 10 kDa PEG | ~112.5 (22.5-fold reduction vs. no PEG) | 219 (11.2-fold increase vs. no PEG) | >80 |

This table is a synthesized representation of data from multiple sources to illustrate general trends. A decrease in in vitro cytotoxicity with longer PEG linkers is sometimes observed, but this is often compensated by significantly improved pharmacokinetics and in vivo efficacy. The optimal linker length is specific to the antibody, payload, and target.

Signaling Pathway and Experimental Workflow

Detailed Experimental Protocols

PROTAC Evaluation

3.1.1. Western Blot for Protein Degradation

This protocol is used to quantify the degradation of a target protein following PROTAC treatment.

-

Materials:

-

Cultured mammalian cells expressing the target protein

-

6-well tissue culture plates

-

PROTAC stock solutions (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

-

-

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate with the primary antibody against the target protein and the loading control overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Develop the blot with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

3.1.2. Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.

-

Materials:

-

Purified recombinant POI protein (e.g., GST-tagged)

-

Purified recombinant E3 ligase complex (e.g., His-tagged)

-

TR-FRET donor-labeled antibody (e.g., Tb-anti-GST)

-

TR-FRET acceptor-labeled antibody (e.g., AF488-anti-His)

-

PROTAC compound

-

Assay buffer

-

Microplate reader capable of TR-FRET measurements

-

-

Procedure:

-

Assay Setup: In a microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 180 minutes) to allow for complex formation.

-

Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a microplate reader. The signal is generated when the donor and acceptor are brought into close proximity by the PROTAC.

-

Data Analysis: Calculate the TR-FRET ratio (e.g., Emission at 520 nm / Emission at 490 nm). Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (TC50).

-

ADC Evaluation

3.2.1. In Vivo Efficacy Study in Xenograft Models

This protocol is used to evaluate the anti-tumor efficacy of an ADC in a preclinical animal model.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human cancer cell line expressing the target antigen

-

ADC and control antibody solutions

-

Vehicle control solution

-

Calipers for tumor measurement

-

-

Procedure:

-

Tumor Implantation: Subcutaneously implant the human cancer cells into the flank of the immunocompromised mice.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups.

-

ADC Administration: Administer the ADC, control antibody, or vehicle control to the respective groups via an appropriate route (e.g., intravenous injection).

-

Tumor Measurement and Monitoring: Measure the tumor volume with calipers at regular intervals (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: Conclude the study when tumors in the control group reach a predefined size or at a set time point.

-

Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for the ADC-treated group compared to the vehicle control group.

-

3.2.2. Pharmacokinetic (PK) Study

This protocol is used to determine the pharmacokinetic profile of an ADC.

-

Materials:

-

Healthy mice or rats

-

ADC solution

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

-

Centrifuge

-

LC-MS/MS system

-

-

Procedure:

-

ADC Administration: Administer the ADC intravenously to the animals at a defined dose.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, etc.).

-

Plasma Preparation: Separate the plasma from the blood samples by centrifugation.

-

Sample Analysis: Quantify the concentration of the ADC in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Parameter Calculation: Calculate key pharmacokinetic parameters, including clearance, volume of distribution, and plasma half-life, using appropriate software.

-

Conclusion and Future Perspectives

PEG linkers are indispensable tools in the design of effective PROTACs and ADCs, offering a powerful means to enhance solubility, modulate cell permeability, optimize ternary complex geometry, and improve pharmacokinetic properties. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies, including computational modeling and a deeper understanding of the structure-activity relationships.

As our knowledge of the intricate interplay between the linker, the targeting moiety, the effector domain, and the biological system continues to expand, so too will our ability to engineer next-generation PROTACs and ADCs with enhanced efficacy and safety profiles. The continued innovation in linker technology, including the development of novel cleavable and non-cleavable linkers with tailored properties, will undoubtedly pave the way for new and improved therapies for a wide range of diseases.

References

An In-depth Technical Guide to the Safety and Handling of Benzyl-PEG6-Ms

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Benzyl-PEG6-Ms, a PEG-based PROTAC (Proteolysis Targeting Chimera) linker used in the synthesis of PROTACs.[1][2] While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to ensure a safe working environment.[3] This document outlines the known safety data, proper handling and storage procedures, and emergency response measures.

Chemical Identification and Properties

| Identifier | Value |

| Product Name | This compound |

| CAS Number | 1807539-07-6 |

| Chemical Formula | C18H30O8S |

| Formula Weight | 406.49 |

Source: AxisPharm Safety Data Sheet[3]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous material.[3] However, as with any chemical, it should be handled with care by individuals trained in the use of potentially hazardous substances.

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure, the following personal protective equipment and engineering controls should be utilized when handling this compound:

-

Engineering Controls: Use only in a chemical fume hood.

-

Eye Protection: Wear suitable eye protection, such as safety goggles.

-

Hand Protection: Wear chemical-resistant gloves.

-

Skin Protection: Wear suitable protective clothing.

-

Respiratory Protection: In situations where inhalation is possible, wear an approved mask or respirator.

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity and safety of this compound.

-

Handling: This product should only be handled by, or under the close supervision of, individuals qualified in the handling and use of potentially hazardous chemicals.

-

Storage: Store in closed vessels in a refrigerated environment.

-

Conditions to Avoid: Avoid heat, flames, and sparks.

-

Materials to Avoid: Avoid contact with oxidizing agents.

Accidental Release Measures

In the event of a spill or accidental release, follow these procedures:

-

Personal Precautions: Wear suitable personal protective equipment, including a respirator, gloves, protective clothing, and eye protection.

-

Containment and Cleaning: Mix the spilled material with sand or a similar inert absorbent material. Sweep up the mixture and place it in a tightly closed container for disposal.

-

Environmental Precautions: Do not allow the material to enter drains or water courses.

First-Aid Measures

In case of exposure, follow these first-aid measures and seek medical attention if irritation persists.

| Exposure Route | First-Aid Procedure |

| Skin Contact | Immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. |

| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers. |

| Inhalation | Remove the individual to fresh air. |

| Ingestion | Seek immediate medical attention. |

Source: AxisPharm Safety Data Sheet

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry powder or carbon dioxide extinguishers.

-

Protective Equipment: Wear protective clothing and a self-contained breathing apparatus.

-

Hazardous Combustion Products: No data is available on hazardous combustion products.

Disposal Considerations

Dispose of this compound as special waste. This should be done by a licensed disposal company in consultation with local waste disposal authorities and in accordance with national and regional regulations.

Transportation Information

This compound is considered non-hazardous for air and ground transportation.

Toxicological Information

There is no specific toxicological data available for this compound in the provided safety data sheet. As a standard precaution, direct contact should be avoided.

Disclaimer: This document is intended as a guide and is based on the available safety data sheet. It is not a substitute for a thorough understanding of the material and adherence to all applicable safety regulations and best laboratory practices. Always consult the original Safety Data Sheet and your institution's safety protocols before handling any chemical.

References

An In-depth Technical Guide to the Storage and Stability of Benzyl-PEG6-Ms

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions and potential stability issues for Benzyl-PEG6-Ms, a heterobifunctional linker commonly used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Understanding the stability profile of this reagent is critical for ensuring its quality, reactivity, and the successful outcome of conjugation reactions.

Recommended Storage and Handling

Proper storage and handling of this compound are essential to prevent degradation and maintain its chemical integrity. As a solid powder, the primary recommendations focus on minimizing exposure to atmospheric moisture, light, and elevated temperatures.

Table 1: Recommended Storage Conditions for this compound

| Condition | Recommendation | Rationale | Expected Shelf Life (if stored correctly) |

| Temperature | Long-term: -20°CShort-term (days to weeks): 0-4°C | Minimizes the rate of potential degradation reactions, such as hydrolysis and oxidation.[1] | 2-3 years[1] |

| Atmosphere | Store in a dry environment, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen). | The mesylate group is susceptible to hydrolysis in the presence of moisture. | |

| Light | Store in a dark container or protect from light. | Prevents potential photo-degradation of the molecule. | |

| Form | Solid powder | Storing in solution for extended periods is not recommended due to potential solvent-mediated degradation. |

Handling Precautions:

-

Equilibrate the container to room temperature before opening to prevent condensation of moisture onto the cold solid.

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid creating dust.

-

Wash hands thoroughly after handling.

Chemical Stability and Potential Degradation Pathways

The stability of this compound is influenced by its three key structural components: the benzyl ether, the polyethylene glycol (PEG) chain, and the mesylate (Ms) leaving group. Each of these moieties is susceptible to degradation under specific conditions.

A logical workflow for assessing the stability of this compound is outlined below:

Hydrolysis of the Mesylate Group

The primary degradation pathway of concern is the hydrolysis of the sulfonate ester (mesylate) group. This reaction is catalyzed by both acidic and, more significantly, basic conditions, and results in the formation of the corresponding alcohol (Benzyl-PEG6-OH) and methanesulfonic acid.

The potential degradation pathways are visualized in the following diagram:

Table 2: Predicted Stability of this compound in Aqueous Solutions at 25°C (Illustrative)

| pH | Condition | Primary Degradation Pathway | Predicted Half-life (t½) |

| 2 | 0.01 M HCl | Acid-catalyzed hydrolysis of mesylate | Weeks to Months |

| 7 | Neutral Buffer | Slow hydrolysis of mesylate | Months |

| 10 | 0.01 M NaOH | Base-catalyzed hydrolysis of mesylate | Days to Weeks |

Note: This data is illustrative and based on the general reactivity of sulfonate esters. Actual stability will depend on buffer composition, temperature, and other factors.

Oxidation of the Polyethylene Glycol (PEG) Chain

The ether linkages in the PEG backbone are susceptible to oxidation, particularly in the presence of transition metal ions, oxygen, and light. This can lead to chain cleavage, resulting in a complex mixture of degradation products, including aldehydes, ketones, and carboxylic acids (e.g., formic acid). This degradation can alter the length and properties of the PEG linker, potentially impacting the solubility and efficacy of the final conjugate.

Stability of the Benzyl Ether

The benzyl ether group is generally stable under neutral, moderately acidic, and basic conditions. However, it can be cleaved under harsh conditions:

-

Strong Acids: Cleavage can occur in the presence of strong acids, particularly at elevated temperatures.

-

Catalytic Hydrogenation: The benzyl group is readily removed by catalytic hydrogenation (e.g., H₂/Pd-C), a common deprotection strategy in organic synthesis. This is an important consideration if other functional groups in a molecule containing this compound are to be reduced.

Experimental Protocols for Stability Assessment

A forced degradation study is recommended to identify the likely degradation products and establish the stability-indicating nature of analytical methods.

Forced Degradation Study Protocol

Objective: To generate potential degradation products of this compound under various stress conditions and to assess the stability of the molecule.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3% (v/v)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid, LC-MS grade

-

pH meter

-

Thermostatic oven

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At various time points (e.g., 2, 8, 24 hours), take an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 24 hours. At various time points, take an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light. At various time points, take an aliquot and dilute for analysis.

-

Thermal Degradation: Place the solid this compound in an oven at 60°C for 7 days. Also, incubate a solution of this compound (1 mg/mL in ACN:water 50:50) at 60°C for 24 hours. Analyze at various time points.

-

Photolytic Degradation: Expose the solid this compound and a solution (1 mg/mL in ACN:water 50:50) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

-

Control Samples: A control sample of this compound solution should be stored at 4°C in the dark and analyzed at each time point.

Stability-Indicating HPLC-MS Method

Objective: To separate and quantify this compound from its potential degradation products.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Charged Aerosol Detector (CAD).

-

Mass Spectrometer (MS) for identification of degradation products.

Table 3: HPLC Method Parameters for Stability Analysis of this compound

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-5 min: 30% B5-20 min: 30% to 90% B20-25 min: 90% B25.1-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm and/or CAD; MS (ESI+) |

Summary and Recommendations

-

Optimal Storage: For maximum stability, this compound should be stored as a solid at -20°C, protected from light and moisture.

-

Solution Stability: Prepare solutions fresh before use. If short-term storage of a solution is necessary, store at 2-8°C and use within a few days. Avoid basic conditions.

-

Degradation: The primary degradation pathway in solution is the hydrolysis of the mesylate group, which is accelerated by basic pH. Oxidative degradation of the PEG chain is also a concern, especially with prolonged storage or exposure to contaminants.

-

Quality Control: It is recommended to verify the purity of this compound by HPLC before use, particularly if it has been stored for an extended period or if the storage conditions have been compromised.

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the quality and reliability of this compound in their applications, leading to more consistent and successful outcomes in the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis Using Benzyl-PEG6-Ms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[3] The linker is a critical component of a PROTAC, influencing its efficacy, solubility, and pharmacokinetic properties.[2]

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their hydrophilicity, which can enhance the solubility and cell permeability of the final molecule.[4] Benzyl-PEG6-Ms (Benzyl-PEG6-methanesulfonate) is a versatile PEG-based linker that can be readily incorporated into PROTAC synthesis. The methanesulfonyl (mesyl) group is an excellent leaving group, making the linker susceptible to nucleophilic substitution by amine or alcohol functionalities present on either the POI ligand or the E3 ligase ligand. This allows for a modular and efficient approach to PROTAC assembly.

These application notes provide a detailed guide to the use of this compound in the synthesis of PROTACs, including experimental protocols, quantitative data for representative PROTACs, and visualizations of key biological and experimental workflows.

PROTAC Mechanism of Action and Signaling Pathways

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its degradation by the proteasome. Below are examples of signaling pathways targeted by PROTACs.

Androgen Receptor (AR) Signaling Pathway

The androgen receptor is a key driver of prostate cancer. PROTACs can be designed to target the AR for degradation, thereby inhibiting its downstream signaling.

Caption: PROTAC-mediated degradation of the Androgen Receptor.

BRD4 Signaling Pathway

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in the transcription of oncogenes like c-MYC. PROTACs that target BRD4 have shown promise in cancer therapy.

References

Application Notes: Protocol for the Conjugation of Benzyl-PEG6-Ms to a Primary Amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the covalent conjugation of Benzyl-PEG6-Mesylate (Benzyl-PEG6-Ms) to a molecule containing a primary amine. The process involves a nucleophilic substitution reaction, where the primary amine displaces the mesylate group, a highly efficient leaving group, to form a stable secondary amine linkage. This method is a cornerstone in bioconjugation for enhancing the pharmacokinetic properties of therapeutic molecules, such as increasing solubility, stability, and circulation half-life. These application notes cover the reaction mechanism, optimized experimental conditions, purification of the conjugate, and subsequent characterization techniques.

Reaction Principle and Workflow

The conjugation of this compound to a primary amine proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The primary amine acts as the nucleophile, attacking the carbon atom attached to the mesylate group. The mesylate (methanesulfonate) is an excellent leaving group, facilitating the formation of a new carbon-nitrogen bond. A non-nucleophilic base is typically added to neutralize the methanesulfonic acid byproduct generated during the reaction.

Below is a diagram illustrating the overall experimental workflow from starting materials to the purified conjugate.

Caption: Experimental workflow for this compound and primary amine conjugation.

Quantitative Data Summary

The following tables summarize the recommended quantitative parameters for the conjugation reaction. Optimization may be required depending on the specific properties of the amine-containing substrate.

Table 1: Reagent and Solvent Recommendations

| Component | Recommended Material | Purpose |

| PEG Reagent | Benzyl-PEG6-Mesylate (this compound) | Provides the PEG moiety for conjugation. |

| Substrate | Molecule with an accessible primary amine (-NH2) group | The molecule to be PEGylated. |

| Solvent | Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) | Reaction medium; must be anhydrous to prevent hydrolysis. |

| Base | Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) | Neutralizes the methanesulfonic acid byproduct. |

| Quenching Agent | Water or a primary amine buffer (e.g., Tris) | To stop the reaction by consuming unreacted this compound. |

Table 2: Optimized Reaction Conditions

| Parameter | Recommended Range | Notes |

| Molar Ratio (PEG:Amine) | 1.1:1 to 5:1 | A slight to moderate excess of the PEG reagent often drives the reaction to completion.[1] |

| Molar Ratio (Base:PEG) | 1.5:1 to 3:1 | Ensures complete neutralization of the acid byproduct. |

| Temperature | 20-25°C (Room Temp) | The reaction proceeds efficiently at room temperature.[2][3] |

| Reaction Time | 2 - 24 hours | Monitor reaction progress via TLC or LC-MS to determine the optimal time.[1][4] |

| Expected Yield | >80% | High yields are achievable with optimized conditions and purified reagents. |

Detailed Experimental Protocol

This protocol details the steps for conjugating this compound to a generic primary amine-containing small molecule.

Materials and Reagents

-

This compound

-

Primary amine-containing substrate

-

Anhydrous Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

-

Reaction vial with a magnetic stir bar

-

Standard glassware for extraction and purification

-

Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for monitoring

Reaction Setup

-

Prepare Substrate Solution: In a clean, dry reaction vial, dissolve the primary amine-containing substrate in anhydrous DCM.

-

Add Base: To the substrate solution, add 1.5 to 3.0 molar equivalents of DIPEA. Stir the solution for 5 minutes at room temperature.

-

Prepare PEG Solution: In a separate vial, dissolve 1.1 to 5.0 molar equivalents of this compound in anhydrous DCM.

-

Initiate Reaction: Add the this compound solution dropwise to the stirring substrate solution at room temperature.

Reaction and Monitoring

-

Incubation: Allow the reaction mixture to stir at room temperature for 2-24 hours. The optimal time should be determined by monitoring the reaction.

-

Monitoring: Periodically take a small aliquot from the reaction mixture and analyze it by TLC or LC-MS to track the consumption of the starting amine and the formation of the product.

Work-up and Purification

-

Quench Reaction: Once the reaction is complete, add a small amount of water to quench any unreacted this compound.

-

Solvent Removal: Remove the DCM under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in a larger volume of DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.

-

Drying: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the filtrate in vacuo to obtain the crude product.

-

Purification: Purify the crude product using an appropriate method, such as silica gel column chromatography, to isolate the pure Benzyl-PEG6-amine conjugate. For protein or other large molecule conjugations, purification is typically achieved through size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG and base.

Characterization of the Conjugate

The successful synthesis and purity of the final conjugate should be confirmed using one or more of the following analytical techniques.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy can confirm the structure of the conjugate by identifying characteristic peaks of both the primary molecule and the attached Benzyl-PEG6 moiety.

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) MS are used to confirm the molecular weight of the final product, which should correspond to the sum of the masses of the starting amine and the Benzyl-PEG6 group, minus the mass of the mesylate leaving group.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product. A shift in retention time compared to the starting materials is indicative of a successful conjugation.

Reaction Mechanism Diagram

The following diagram illustrates the SN2 mechanism for the conjugation reaction.

Caption: SN2 reaction mechanism of a primary amine with this compound.

References

Application Notes: Synthesis of Benzyl-PEG6-Ether Conjugates via Mesylate Displacement

Introduction

These application notes provide detailed protocols and reaction conditions for the conjugation of an alcohol functional group to Benzyl-PEG6-Ms (Benzyl-PEG6-methanesulfonate). This reaction facilitates the stable covalent attachment of a PEG linker to a molecule of interest via an ether bond, a process commonly known as PEGylation.

The core of this transformation is a nucleophilic substitution reaction, specifically a Williamson ether synthesis, where the alcohol is converted into a more potent nucleophile (an alkoxide) that subsequently displaces the highly effective mesylate leaving group on the PEG linker.[1][2] The benzyl group serves as a stable protecting group for the other terminus of the PEG chain, which can be removed in a later step if required.[3]

This method is fundamental for researchers in drug development, bioconjugation, and materials science, enabling the modification of small molecules, surfaces, or biomolecules to enhance solubility, extend circulatory half-life, and reduce immunogenicity.[4][5]

Core Principle and Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This process involves two primary steps:

-

Deprotonation: The alcohol (R-OH) is treated with a suitable base to deprotonate the hydroxyl group, forming a highly nucleophilic alkoxide anion (R-O⁻). The choice of base is critical and depends on the acidity of the alcohol.

-

Nucleophilic Attack: The newly formed alkoxide attacks the carbon atom adjacent to the mesylate leaving group on the this compound. The reaction occurs in a single, concerted step where the new Carbon-Oxygen bond forms simultaneously as the Oxygen-Sulfur bond of the mesylate leaving group breaks.

This mechanism results in an inversion of stereochemistry if the carbon atom bearing the alcohol is a chiral center.

References

Application Notes and Protocols for Benzyl-PEG6-Ms Conjugation to Target Molecules

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step guide for the conjugation of Benzyl-PEG6-Ms to target molecules, including proteins, peptides, and small molecules. This compound is a PEGylation reagent that features a benzyl-protected hydroxyl group at one terminus of a discrete six-unit polyethylene glycol (PEG) chain, and a methanesulfonyl (mesylate) group at the other. The mesylate is a good leaving group, rendering the terminal carbon susceptible to nucleophilic attack by functional groups such as amines and thiols present on the target molecule. This process, known as PEGylation, is a widely utilized bioconjugation technique in drug development and research to enhance the therapeutic properties of molecules by increasing their hydrodynamic size. This can lead to improved pharmacokinetics, reduced immunogenicity, and enhanced stability.[1] This guide details the necessary materials, experimental protocols for conjugation to amine and thiol groups, methods for purification and characterization of the resulting conjugates, and a troubleshooting guide to address common challenges.

Introduction to this compound Conjugation

PEGylation with this compound involves the formation of a stable covalent bond between the PEG reagent and a nucleophilic functional group on the target molecule. The benzyl group serves as a protecting group for the terminal hydroxyl, preventing unwanted side reactions. The core of this reagent is the discrete PEG6 linker, which imparts increased hydrophilicity and flexibility to the conjugate. The reactive end of the molecule is the mesylate group, which readily undergoes nucleophilic substitution.

The general reaction schemes for the conjugation of this compound to amine and thiol groups are depicted below:

-

Amine Conjugation: The primary amine of a lysine residue or the N-terminus of a protein acts as a nucleophile, attacking the carbon bearing the mesylate leaving group to form a stable secondary amine linkage.

-

Thiol Conjugation: The sulfhydryl group of a cysteine residue, a potent nucleophile, reacts with the mesylate to form a stable thioether bond.[2]

The efficiency and selectivity of the conjugation reaction are highly dependent on the reaction conditions, particularly pH.

Materials and Reagents

Reagents

-

This compound

-

Target molecule (e.g., protein, peptide, or small molecule with available amine or thiol groups)

-

Reaction Buffers:

-

For Amine Conjugation: Phosphate-buffered saline (PBS), pH 7.2-8.0; Sodium borate buffer (50 mM), pH 8.0-9.0. Avoid buffers containing primary amines like Tris.[3]

-

For Thiol Conjugation: Phosphate buffer (50-100 mM) with EDTA (1-10 mM), pH 6.5-7.5. EDTA is included to chelate metal ions that can catalyze the oxidation of thiols.

-

-

Quenching Reagents:

-

For Amine Reactions: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

-

For Thiol Reactions: 1 M β-mercaptoethanol or 1 M L-cysteine.

-

-

Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for dissolving this compound.

-

Purification Reagents:

-

Size-Exclusion Chromatography (SEC) buffer (e.g., PBS)

-

Ion-Exchange (IEX) chromatography buffers (e.g., Tris-HCl or phosphate buffers with a salt gradient of NaCl)

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) solvents (e.g., acetonitrile, water, trifluoroacetic acid)

-

-

Characterization Reagents:

-

SDS-PAGE reagents (acrylamide/bis-acrylamide solution, SDS, TEMED, APS)

-

HPLC and Mass Spectrometry grade solvents

-

Equipment

-

Reaction vessels (e.g., microcentrifuge tubes, glass vials)

-

Magnetic stirrer and stir bars or rotator

-

pH meter

-

Spectrophotometer (for determining protein concentration)

-

Chromatography system (e.g., HPLC, FPLC)

-

Mass spectrometer (e.g., ESI-MS, MALDI-TOF)

-

NMR spectrometer (for small molecule conjugates)

-

SDS-PAGE apparatus

-

Gel imaging system

Experimental Protocols

The following protocols provide a general framework for the conjugation of this compound. Optimization of reaction conditions, such as stoichiometry, concentration, temperature, and reaction time, is crucial for achieving the desired degree of PEGylation and will depend on the specific target molecule.

Preparation of Reagents

-

Target Molecule Solution: Prepare a solution of the target molecule in the appropriate reaction buffer at a known concentration. For proteins, a typical concentration range is 1-10 mg/mL.

-

This compound Stock Solution: this compound is moisture-sensitive. Allow the reagent vial to equilibrate to room temperature before opening. Prepare a stock solution (e.g., 10-100 mM) in anhydrous DMF or DMSO immediately before use. Do not store the stock solution in aqueous buffers due to the risk of hydrolysis.

Conjugation to Amine Groups (e.g., Lysine Residues)

This protocol is optimized for targeting primary amines, such as those on lysine residues or the N-terminus of a protein.

Caption: Workflow for this compound conjugation to amine groups.

-

Reaction Setup: In a reaction vessel, add the prepared target molecule solution.

-

Initiate Reaction: While gently vortexing or stirring, add the desired molar excess of the this compound stock solution to the target molecule solution. The final concentration of the organic solvent (DMF or DMSO) should ideally be kept below 10% (v/v) to maintain protein stability.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 2-16 hours with gentle mixing. The optimal time and temperature will depend on the reactivity of the target molecule.

-

Quenching: Terminate the reaction by adding a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for an additional 30 minutes.

-

Purification: Proceed immediately to the purification of the PEGylated conjugate.

Conjugation to Thiol Groups (e.g., Cysteine Residues)

This protocol is designed for the selective modification of sulfhydryl groups.

Caption: Workflow for this compound conjugation to thiol groups.

-

Protein Preparation: If the target cysteine residue is involved in a disulfide bond, it must first be reduced using a suitable reducing agent (e.g., DTT or TCEP), followed by the removal of the reducing agent.

-

Reaction Setup: In a reaction vessel, add the prepared target molecule solution in a degassed, thiol-free buffer containing EDTA.

-

Initiate Reaction: Add the desired molar excess of the this compound stock solution to the target molecule solution while gently mixing.

-

Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-8 hours. The reaction with thiols is generally faster than with amines.

-

Quenching: Stop the reaction by adding a quenching reagent (e.g., L-cysteine) to scavenge any unreacted this compound.

-

Purification: Purify the PEGylated conjugate to remove unreacted materials.

Optimization of Reaction Conditions

To achieve the desired degree of PEGylation, it is recommended to perform a series of small-scale trial reactions, varying the following parameters:

| Parameter | Recommended Range | Rationale |

| pH | Amine: 7.2-9.0; Thiol: 6.5-7.5 | The nucleophilicity of amines and thiols is pH-dependent. Higher pH increases the reactivity of amines, but also the rate of hydrolysis of the mesylate. Thiol-maleimide reactions are optimal at a slightly acidic to neutral pH.[4][5] |

| Molar Ratio (PEG:Target) | Amine: 5:1 to 50:1; Thiol: 1.1:1 to 10:1 | A higher molar excess of the PEG reagent will favor a higher degree of PEGylation. The optimal ratio needs to be determined empirically. |

| Reaction Time | 0.5 - 24 hours | Longer reaction times can lead to a higher degree of PEGylation but also increase the risk of side reactions and hydrolysis of the PEG reagent. |

| Temperature | 4°C to Room Temperature | Lower temperatures can help to control the reaction rate and improve selectivity, especially for highly reactive target molecules. |

| Target Molecule Concentration | 1 - 20 mg/mL | Higher concentrations can increase the reaction rate but may also lead to aggregation. |

Purification of the PEGylated Conjugate

The choice of purification method depends on the properties of the target molecule and the degree of PEGylation.

| Purification Method | Principle | Application |

| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. PEGylation increases the size of the molecule. | Effective for removing unreacted, low molecular weight this compound and for separating species with different degrees of PEGylation. |

| Ion-Exchange Chromatography (IEX) | Separation based on net charge. PEGylation can shield charged residues, altering the protein's pI. | Useful for separating un-PEGylated protein from PEGylated species and for resolving positional isomers. |

| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. PEGylation increases the hydrophilicity of the molecule. | Can be used as an orthogonal method to IEX for higher purity. |

| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | More suitable for peptides and small molecules. Can provide high-resolution separation of different PEGylated species. |

Characterization of the Conjugate

Thorough characterization is essential to confirm successful conjugation and to determine the degree and sites of PEGylation.

| Characterization Method | Information Obtained |

| SDS-PAGE | Provides a qualitative assessment of PEGylation. PEGylated proteins will show a significant increase in apparent molecular weight. |

| HPLC (SEC, IEX, RP-HPLC) | Quantifies the purity of the conjugate and can be used to determine the degree of PEGylation by comparing peak areas of modified and unmodified species. |

| Mass Spectrometry (ESI-MS, MALDI-TOF) | Confirms the covalent attachment of the PEG moiety and allows for the determination of the number of PEG chains attached by measuring the mass increase of the conjugate. |

| NMR Spectroscopy (¹H-NMR, ¹³C-NMR) | Primarily used for the characterization of PEGylated small molecules. Can confirm the structure of the conjugate and the site of attachment. |

| UV-Vis Spectroscopy | Can be used to determine the concentration of the protein component of the conjugate. |

Representative Characterization Data

| Analysis | Unmodified Protein | Mono-PEGylated Protein |

| Apparent MW (SDS-PAGE) | X kDa | > X + 0.4 kDa (this compound MW ≈ 406 Da) |

| Elution Time (SEC) | Later | Earlier |

| Mass (MS) | M | M + 406.49 Da |

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No PEGylation | - Inactive this compound (hydrolyzed).- Incorrect reaction pH.- Inaccessible target functional groups.- Insufficient molar excess of PEG reagent. | - Use freshly prepared this compound stock solution.- Optimize the reaction pH.- Consider denaturing and refolding the protein (if possible).- Increase the molar ratio of this compound to the target molecule. |

| High Polydispersity (mixture of different degrees of PEGylation) | - High molar ratio of PEG to target.- Multiple reactive sites with similar accessibility. | - Decrease the molar ratio of this compound.- Adjust the pH to favor more selective modification (e.g., lower pH for N-terminal amine selectivity). |

| Protein Aggregation/Precipitation | - High concentration of organic solvent.- Unstable protein at the reaction pH or temperature.- Cross-linking (if di-functional PEG is present as an impurity). | - Keep the organic solvent concentration below 10% (v/v).- Perform the reaction at a lower temperature (4°C).- Optimize the buffer composition and pH for protein stability.- Reduce the protein concentration. |

| Loss of Biological Activity | - PEGylation at or near the active site.- Protein denaturation during the reaction. | - Protect the active site with a ligand or substrate during conjugation.- Target different functional groups that are known to be distal to the active site.- Perform the reaction under milder conditions (lower temperature, shorter time). |

Conclusion

The conjugation of this compound to target molecules is a versatile and effective method for modifying their physicochemical properties. By carefully controlling the reaction conditions, it is possible to achieve a desired degree of PEGylation while preserving the biological activity of the target molecule. The protocols and troubleshooting guide provided in this document serve as a starting point for developing a robust and reproducible PEGylation process. Thorough purification and characterization of the final conjugate are critical to ensure its quality and performance.

References

Application Notes and Protocols for Benzyl-PEG6-Ms in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Benzyl-PEG6-Ms as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This document outlines the principles of PROTAC technology, the role of the this compound linker, detailed protocols for the synthesis and evaluation of resulting PROTACs, and representative data to guide researchers in this field.

Introduction to Targeted Protein Degradation and PROTACs